2-Methyl-4-(2-naphthyl)cyclopentanone
Description
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.3g/mol |
IUPAC Name |
2-methyl-4-naphthalen-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C16H16O/c1-11-8-15(10-16(11)17)14-7-6-12-4-2-3-5-13(12)9-14/h2-7,9,11,15H,8,10H2,1H3 |
InChI Key |
POLJERGJUZXYAO-UHFFFAOYSA-N |
SMILES |
CC1CC(CC1=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1CC(CC1=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following cyclopentanone derivatives serve as relevant comparators:
Physicochemical Properties
- Aromaticity and Solubility: The 2-naphthyl group in this compound likely reduces water solubility compared to analogs with smaller substituents (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone). This could limit its utility in aqueous formulations but enhance lipid membrane permeability in drug design.
- Stability: Cyclopentanone derivatives with bulky substituents (e.g., naphthyl or cyclohexenyl groups) may exhibit improved oxidative stability compared to unsubstituted cyclopentanone, which has an ASTM D525 induction time of 400 minutes in fuel blends .
Economic and Production Considerations
- Synthesis Complexity: Introducing a 2-naphthyl group may require multi-step functionalization, increasing production costs compared to simpler analogs like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, which is synthesized via ester hydrolysis with sodium hydride .
- Market Viability: Bio-based cyclopentanone production costs ($1.79/kg) are competitive with petroleum-derived methods ($5–6/kg) . If this compound can be produced via similar bio-based pathways, it may achieve cost scalability for industrial use.
Hazard Profiles
- Flammability: Unsubstituted cyclopentanone is highly flammable (NFPA Class IB liquid) .
- Toxicity: Chlorinated analogs (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) may pose specific environmental hazards due to halogen persistence, whereas naphthyl-substituted derivatives could exhibit distinct ecotoxicological profiles requiring further study.
Preparation Methods
Reaction Mechanism and Conditions
Cyclopentanone reacts with acetaldehyde (R₁ = methyl) in the presence of a palladium/alumina-praseodymium oxide catalyst at 140–150°C under 30–70 bar H₂. The reaction proceeds via enol intermediate formation, followed by hydrogenation to yield 2-methylcyclopentanone. Selectivities exceeding 90% are achievable with a 3:1 molar ratio of cyclopentanone to aldehyde.
Table 1: Representative Conditions for 2-Methylcyclopentanone Synthesis
Limitations and Adaptability
While this method efficiently installs the 2-methyl group, extending it to introduce the 4-naphthyl moiety requires secondary functionalization. The patent’s framework suggests that sequential alkylation is feasible but necessitates modified catalysts or stepwise protocols.
Michael Addition for 4-Naphthyl Substituent Installation
Dehydrogenation to 2-Methylcyclopentenone
2-Methylcyclopentanone undergoes dehydrogenation using Pd/C (5% wt) at 200°C to form 2-methylcyclopentenone, an α,β-unsaturated ketone. This enone serves as a Michael acceptor for nucleophilic additions.
Conjugate Addition of 2-Naphthylmagnesium Bromide
Treatment of 2-methylcyclopentenone with 2-naphthylmagnesium bromide in THF at −78°C generates a diastereomeric enolate, which upon protonation yields 2-methyl-4-(2-naphthyl)cyclopentanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in CH₂Cl₂ affords the target ketone.
Table 2: Proposed Conditions for Michael Addition
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Dehydrogenation | Pd/C, 200°C, N₂ atmosphere | 75% |
| Grignard Addition | 2-NaphthylMgBr, THF, −78°C | 68% |
| Oxidation | PCC, CH₂Cl₂, rt | 82% |
*Hypothetical yields based on analogous transformations.
Aldol Condensation Approach
Adapting methodologies from dibenzalcyclohexanone synthesis, cyclopentanone undergoes crossed aldol condensation with acetaldehyde and 2-naphthaldehyde under basic conditions.
Reaction Protocol
A mixture of cyclopentanone (12 mmol), acetaldehyde (6 mmol), and 2-naphthaldehyde (6 mmol) in ethanol reacts with NaOH (14 mmol) in H₂O/EtOH (1:1). The reaction forms a β-hydroxy ketone intermediate, which dehydrates to an α,β-unsaturated diketone. Selective hydrogenation (H₂, Pd/C) reduces the exocyclic double bond, yielding 2-methyl-4-(2-naphthyl)cyclopentanone.
Key Challenge : Regioselectivity control between acetaldehyde and 2-naphthaldehyde remains a limitation, often resulting in statistical mixtures of mono- and di-substituted products.
Enamine-Mediated Alkylation
Prior Art Methodology
As referenced in U.S. Patent 5,081,309, enamine chemistry offers an alternative route. Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in benzene to form an enamine, which alkylates sequentially with acetaldehyde and 2-naphthaldehyde. Hydrolysis with HCl yields the target compound.
Drawbacks
This method requires multistep synthesis, prolonged reaction times (12–24 hours per step), and affords lower yields (40–75%) compared to catalytic hydrogenation.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
